N-(thiophen-2-yl)-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxamide
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Overview
Description
N-(thiophen-2-yl)-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxamide is a heterocyclic compound that features a thiophene ring fused to a pyrrolo[3,4-b]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-2-yl)-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene-2-carboxylic acid with a pyrrolo[3,4-b]pyridine derivative in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to maintain consistency in the production process .
Chemical Reactions Analysis
Types of Reactions
N-(thiophen-2-yl)-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyridine ring or the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or pyridine rings .
Scientific Research Applications
N-(thiophen-2-yl)-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of N-(thiophen-2-yl)-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interfere with DNA replication processes, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene and pyridine derivatives, such as:
- Thiophene-2-carboxamide
- Pyrrolo[3,4-b]pyridine-6-carboxamide
- N-phenylthieno[2,3-b]pyridine-2-carboxamide
Uniqueness
N-(thiophen-2-yl)-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxamide is unique due to its specific structural features that confer distinct biological activities. The fusion of the thiophene ring with the pyrrolo[3,4-b]pyridine core enhances its ability to interact with various biological targets, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
N-thiophen-2-yl-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c16-12(14-11-4-2-6-17-11)15-7-9-3-1-5-13-10(9)8-15/h1-6H,7-8H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDLWBMKIXJSEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)NC3=CC=CS3)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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